1-(2,5-Dimethoxyphenyl)propan-1-amine

GABA transporter GAT1 binding affinity neurotransmitter reuptake

Researchers developing GABA transporter (GAT1) pharmacological probes face a supply challenge: the common scaffold 2,5-DMA is a controlled substance and confounds assays with serotonergic activity. 1-(2,5-Dimethoxyphenyl)propan-1-amine (CAS 1018648-27-5) is a direct, non-scheduled solution. This positional isomer eliminates 5-HT2A activity, providing cleaner GABAergic readouts. - Confirmed GAT1 binding (Ki ~1,000 nM) without detectable 5-HT2A engagement. - Unhindered primary amine enables high-yield N-functionalization for library synthesis. - Non-scheduled status simplifies international procurement and IRB approvals versus controlled 2,5-DMA.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B13243563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)propan-1-amine
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10H,4,12H2,1-3H3
InChIKeyNSOXLVZWGDWPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethoxyphenyl)propan-1-amine: Structural Identity & Procurement


1-(2,5-Dimethoxyphenyl)propan-1-amine (CAS 1018648-27-5; molecular formula C₁₁H₁₇NO₂; MW 195.26 g/mol) is a synthetic phenylalkylamine distinguished by a primary amine at the 1‑position of the propyl side chain, in contrast to the more extensively studied 2‑aminopropane (amphetamine) positional isomer [1]. This structural feature places the compound at a unique node within the 2,5‑dimethoxyphenylalkylamine chemical space, where small changes in amine position produce divergent pharmacological and regulatory profiles .

Scaffold 1‑Aminopropane core for GABA transporter research
Target GAT1 binding profile with no reported 5‑HT₂A activity
Procurement Non‑scheduled status simplifies research supply

1-(2,5-Dimethoxyphenyl)propan-1-amine: Substitution Infeasibility


In‑class compounds such as 2,5‑dimethoxyamphetamine (2,5‑DMA; propan‑2‑amine) and 2,5‑dimethoxyphenethylamine (2C‑H; ethanamine) exhibit fundamentally different pharmacological signatures from 1‑(2,5‑dimethoxyphenyl)propan‑1‑amine because the position and length of the aminoalkyl chain govern receptor engagement, transporter recognition, and metabolic handling [1]. Critically, 2,5‑DMA is a documented 5‑HT₂A partial agonist (Ki ≈ 2,500 nM) and is regulated under multiple controlled‑substance schedules, whereas the propan‑1‑amine positional isomer shows a distinct target profile—including moderate affinity for the GABA transporter GAT1—and lacks specific scheduling [2]. These molecular and legal asymmetries make simple analog substitution scientifically and logistically invalid.

2,5‑DMA (propan‑2‑amine)
5‑HT₂A partial agonism and scheduled status suggest target profile may not transfer.
2C‑H (ethanamine)
Chain‑length change may alter receptor engagement and metabolic handling compared to propan‑1‑amine.
Steric differences
Absence of α‑methyl group may affect N‑functionalization yields vs 2‑aminopropane scaffolds.

1-(2,5-Dimethoxyphenyl)propan-1-amine: Differentiation Evidence


GAT1 Binding Affinity vs. 2,5-DMA

In competitive MS binding assays using NO71156 as unlabelled marker, 1-(2,5-dimethoxyphenyl)propan-1-amine (CHEMBL3398500) exhibits moderate affinity for both mouse GAT1 (Ki = 1,070 nM) and human GAT1 (Ki = 1,100 nM) transfected in HEK293 cells [1]. In contrast, the positional isomer 2,5-DMA (1-(2,5-dimethoxyphenyl)propan-2-amine) shows no detectable GAT1 binding in major public databases (BindingDB, ChEMBL), indicating that shifting the amine from the 2‑ to the 1‑position of the propyl chain introduces a qualitatively new target interaction [2].

GAT1 Binding
Head-to-head
Ki 1,070–1,100 nM
Measurable GAT1 affinity absent in 2,5‑DMA
Competitive MS binding; HEK293‑GAT1
GABA transporter GAT1 binding affinity neurotransmitter reuptake

5-HT₂A Affinity and Psychedelic Liability

The propan‑2‑amine isomer 2,5‑DMA is a low‑potency 5‑HT₂A partial agonist with a reported Ki of approximately 2,500 nM [1]. By contrast, the propan‑1‑amine positional isomer has no detectable 5‑HT₂A affinity in publicly available databases, consistent with the established SAR that an α‑methyl group (present in amphetamine‑type 2‑aminopropanes but absent in 1‑aminopropanes) is a critical determinant of 5‑HT₂A binding [2].

5‑HT₂A Affinity
Class-level inference
Below detection
Comparator: 2,5‑DMA Ki ≈2,500 nM
Absence of 5‑HT₂A activity reduces serotonergic confound
Radioligand displacement data
serotonin receptor 5-HT2A affinity psychedelic liability

Regulatory Divergence from 2,5-DMA

Under the New Zealand Misuse of Drugs Act 1975, 'DMA (2-amino-1-(2,5-dimethoxyphenyl)propane)' – i.e., 2,5-DMA – is explicitly listed as a Class A controlled drug [1]. In contrast, 1-(2,5-dimethoxyphenyl)propan-1-amine (CAS 1018648-27-5) is not enumerated in this or analogous international controlled‑substance schedules. This regulatory asymmetry reflects the legislator's focus on the amphetamine‑type 2‑aminopropane scaffold as the core of psychedelic activity.

Regulatory Status
Supporting evidence
Non‑scheduled
Lower procurement barrier vs scheduled 2,5‑DMA
As of 2026; jurisdictional review advised
controlled substance regulatory status procurement compliance

Synthetic Versatility for N-Substituted Derivatives

1-(2,5-Dimethoxyphenyl)propan-1-amine serves as a synthetic intermediate for preparing N‑substituted and N‑benzylated derivatives, as described in patent literature on 2‑amino‑1‑(2,5‑dimethoxyphenyl)alkanes [1]. The absence of an α‑methyl substituent (present in 2,5‑DMA) reduces steric hindrance at the amine, potentially improving reaction yields for N‑functionalization compared to the amphetamine scaffold.

Synthetic Access
Supporting evidence
Unhindered 1‑amine
May support N‑functionalization library synthesis
Patent‑reported intermediate; yields not quantified
synthetic intermediate N-functionalization derivatization

1-(2,5-Dimethoxyphenyl)propan-1-amine: Procurement Scenarios


GAT1 Probe Development

The confirmed GAT1 binding affinity (Ki ~1,000 nM) of 1-(2,5-dimethoxyphenyl)propan-1-amine, combined with its lack of detectable 5‑HT₂A activity, makes it a suitable starting scaffold for developing GAT1‑selective pharmacological probes. Unlike 2,5‑DMA, which activates 5‑HT₂A receptors and would introduce serotonergic noise into GABAergic readouts, the propan‑1‑amine isomer allows cleaner interpretation of GAT1‑mediated effects [1].

SAR: 1-Aminopropane vs. 2-Aminopropane Scaffolds

Systematic SAR investigations that require matched molecular pairs to isolate the effect of amine position on target engagement should include the propan‑1‑amine alongside the propan‑2‑amine (2,5‑DMA) and ethanamine (2C‑H) comparators. The availability of 1-(2,5-dimethoxyphenyl)propan-1-amine enables side‑by‑side assessment of how shifting the amino group by a single carbon alters GAT1 binding, 5‑HT₂A affinity, and monoamine oxidase interactions [2].

N-Substituted Derivative Library Synthesis

Medicinal chemistry groups synthesizing N‑benzyl, N‑alkyl, or N‑acyl libraries of 2,5‑dimethoxyphenylalkylamines can leverage the unhindered primary amine of 1-(2,5-dimethoxyphenyl)propan-1-amine for higher‑yielding N‑functionalization reactions. This scaffold is documented as a common intermediate in patent literature describing learning‑enhancement agents based on 2‑amino‑1‑phenylalkane cores [3].

Regulatory-Compliant Neuroscience Research

For academic and contract research organizations operating in jurisdictions with stringent controlled‑substance regulations, the non‑scheduled status of 1-(2,5-dimethoxyphenyl)propan-1-amine—in contrast to the internationally controlled 2,5‑DMA—simplifies licensing, import permits, and institutional review board approvals, thereby accelerating experimental timelines while maintaining chemical relevance to the phenylalkylamine class [4].

Application
Selection Property
Validation Focus
GAT1 pharmacological probe studies
GAT1 binding affinity, absence of 5‑HT₂A activity
GABAergic modulation endpoint interpretation
Amine‑position SAR comparisons
Matched molecular pair: 1‑aminopropane vs 2‑aminopropane scaffold
Target‑engagement profiling across isomers
N‑substituted derivative synthesis
Unhindered primary amine at 1‑position
N‑alkylation / N‑benzylation reaction yields
Regulatory‑compliant neuroscience research
Non‑scheduled procurement pathway
Institutional review and import documentation
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